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molecular formula C10H4Cl2FNO2 B1207414 Fluoroimide CAS No. 41205-21-4

Fluoroimide

Cat. No. B1207414
M. Wt: 260.04 g/mol
InChI Key: IPENDKRRWFURRE-UHFFFAOYSA-N
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Patent
US04010182

Procedure details

5.55g (0.05 mol) of 4-fluoroaniline was emulsified in 150 ml of water. Then to the resulting emulsion 10g (0.06 mol) of 2,3-dichloromaleic anhydride in 50 ml of water was added dropwise over a period of 30 min. at room temperatures under agitation. The mixture was then allowed to react at reflux temperatures. Upon cooling the reaction mixture, a crystal was removed out, which was separated by filtration to obtain 12.9g of N-(4-fluorophenyl)-2,3-dichloromaleimide melting at 240°-243° C (not corrected) at a yield of 99.1%. An analysis by gas chromatography showed the product had a purity of 98.6%.
Quantity
5.55 g
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][C:10]1[C:11]([O:13][C:14](=O)[C:15]=1[Cl:16])=[O:12]>O>[F:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:11](=[O:12])[C:10]([Cl:9])=[C:15]([Cl:16])[C:14]2=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
10g
Quantity
0.06 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl/C=1/C(=O)OC(\C1\Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
a crystal was removed out
CUSTOM
Type
CUSTOM
Details
which was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=C(C1=O)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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